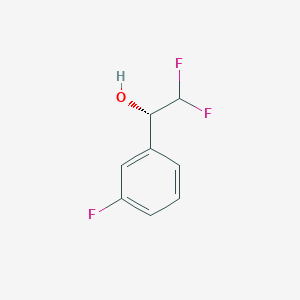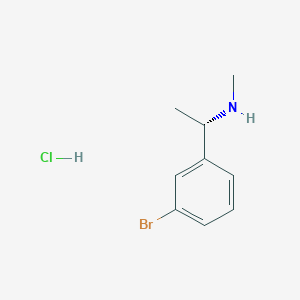
(1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride, commonly referred to as (1S)-1-bromo-N-methyl-3-phenylethanamine hydrochloride, is an organic compound used in scientific research and lab experiments. It has a molecular formula of C10H12BrClN and a molecular weight of 249.11 g/mol. This compound has a wide range of applications, including use in organic synthesis, drug development, and biochemical research. It is also used for various biochemical and physiological studies. In
科学的研究の応用
Neurochemistry and Neurotoxicity Research
Research on compounds similar to “(1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride” often focuses on their neurochemical effects and potential neurotoxicity. For instance, studies on 3,4-Methylenedioxymethamphetamine (MDMA) explore its effects on the central nervous system, highlighting its ability to elicit a biphasic response characterized by acute and long-term effects on neurotransmitter levels and neurotoxicity (McKenna & Peroutka, 1990).
Environmental Impact of Chemical Compounds
Research into the environmental impact of chemical compounds, including those related to “this compound”, often focuses on their occurrence, toxicity, and degradation in the environment. For example, studies on triclosan detail its widespread presence in environmental compartments and its potential transformation into more toxic compounds (Bedoux et al., 2012).
Therapeutic Applications
Some research explores the therapeutic applications of compounds with psychoactive properties. For instance, MDMA-assisted psychotherapy has been investigated for treating posttraumatic stress disorder (PTSD) and other conditions, providing insights into how similar compounds might be used in medical contexts (Sessa, Higbed, & Nutt, 2019).
Toxicology and Health Effects
Studies on the toxicology and health effects of chemical compounds, including brominated flame retardants, shed light on their potential hazards, including carcinogenicity and endocrine disruption. This research is crucial for understanding the safety and regulatory aspects of chemical use (Quinete et al., 2014).
特性
IUPAC Name |
(1S)-1-(3-bromophenyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUHQQUZYCRREC-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Br)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

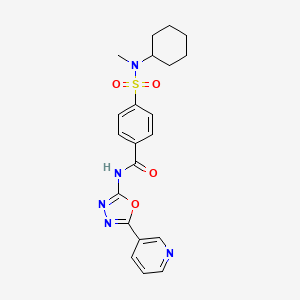
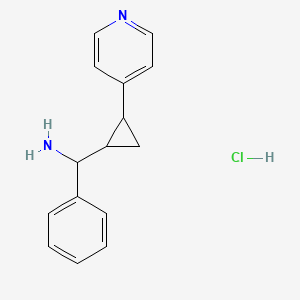
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)
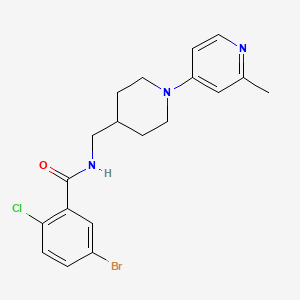

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)
![1-(3,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)
